2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine is a complex organic compound featuring a thietan ring, a tetrahydropyran ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the thietan and tetrahydropyran rings. One common method involves the oxa-6π-electrocyclization of dienones to form the tetrahydropyran ring . The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves the coupling of the tetrahydropyran and thietan rings with the amine group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the thietan and amine groups.
Thietan-3-amine: Contains the thietan ring and amine group but lacks the tetrahydropyran ring.
2,2-Dimethylthietan: Similar to the target compound but without the tetrahydropyran ring and amine group.
Uniqueness
2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine is unique due to its combination of the thietan and tetrahydropyran rings with an amine group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C11H21NOS |
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Molecular Weight |
215.36 g/mol |
IUPAC Name |
2,2-dimethyl-N-(oxan-3-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-11(2)10(8-14-11)12-6-9-4-3-5-13-7-9/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
QGSNQKBNRVKYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2CCCOC2)C |
Origin of Product |
United States |
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